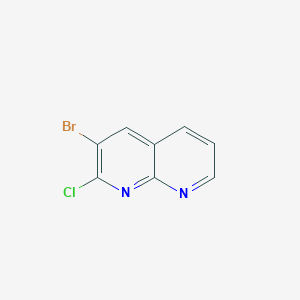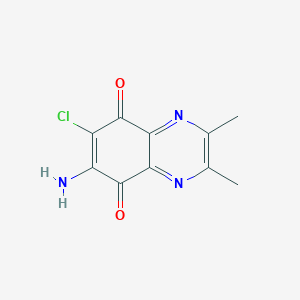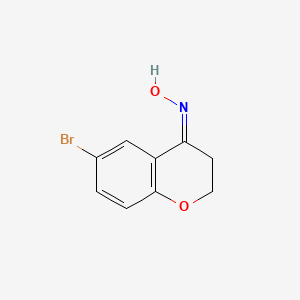
5-Chloro-6-methoxy-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol It is a derivative of naphthoic acid, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxy-2-naphthoic acid typically involves the chlorination and methoxylation of naphthoic acid derivatives. One common method includes the following steps:
Chlorination: Introduction of a chlorine atom at the 5th position of the naphthalene ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of a methoxy group at the 6th position using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes, often optimized for yield and purity. These methods typically use continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthoic acid derivatives.
Scientific Research Applications
5-Chloro-6-methoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthoic acid: Lacks the chlorine atom at the 5th position.
5-Chloro-2-naphthoic acid: Lacks the methoxy group at the 6th position.
2-Methoxy-1-naphthoic acid: Methoxy group at the 1st position instead of the 6th.
Uniqueness
5-Chloro-6-methoxy-2-naphthoic acid is unique due to the specific positioning of both the chlorine and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C12H9ClO3 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-chloro-6-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-16-10-5-3-7-6-8(12(14)15)2-4-9(7)11(10)13/h2-6H,1H3,(H,14,15) |
InChI Key |
ROSQDPHSNSOGSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)

![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)



![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)

